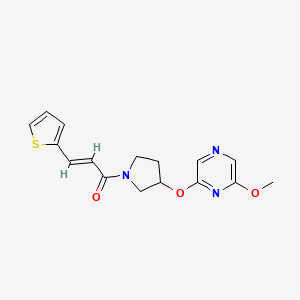![molecular formula C23H20N2O5S B2593406 N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 391876-61-2](/img/structure/B2593406.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that features a benzodioxole moiety, a dihydroisoquinoline sulfonyl group, and a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzo[d][1,3]dioxole, 3,4-dihydroisoquinoline, and 4-aminobenzamide.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that enhance reaction rates and product solubility.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzodioxole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Its structure suggests potential as a ligand for various biological receptors.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways in diseases such as cancer or neurological disorders.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the production of active pharmaceutical ingredients (APIs).
作用機序
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, such as those involved in cell proliferation or apoptosis.
類似化合物との比較
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-4-aminobenzamide: Lacks the dihydroisoquinoline sulfonyl group.
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid: Lacks the benzodioxole moiety.
Uniqueness
Structural Complexity: The combination of benzodioxole, dihydroisoquinoline, and benzamide in one molecule is unique.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.
This detailed overview provides a comprehensive understanding of N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-23(24-19-7-10-21-22(13-19)30-15-29-21)17-5-8-20(9-6-17)31(27,28)25-12-11-16-3-1-2-4-18(16)14-25/h1-10,13H,11-12,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGZMBYWLLTIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2593323.png)
![4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2593324.png)

![N-{4-[(4-hydroxyphenyl)(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B2593328.png)
![methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2593329.png)




![ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate](/img/structure/B2593337.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2593345.png)
![4-benzyl-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2593346.png)
